molecular formula C23H23F3N6O B12709615 Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- CAS No. 148680-51-7

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-

Cat. No.: B12709615
CAS No.: 148680-51-7
M. Wt: 456.5 g/mol
InChI Key: JMDHRAXJPCIDAJ-UHFFFAOYSA-N
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Description

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo-triazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of phenyl and piperazinyl groups via nucleophilic substitution reactions.

    Functional Group Modifications: Incorporation of trifluoromethyl groups through electrophilic or nucleophilic fluorination.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Application of chromatography, crystallization, and other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.

Biology

In biological research, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.

Medicine

Medicinal chemistry explores these compounds for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, these compounds may be used in the development of advanced materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives: Other derivatives with different substituents.

    Triazine-based compounds: Compounds with similar triazine cores but different functional groups.

    Piperazine derivatives: Compounds featuring the piperazine ring with various substituents.

Uniqueness

The uniqueness of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

148680-51-7

Molecular Formula

C23H23F3N6O

Molecular Weight

456.5 g/mol

IUPAC Name

2-phenyl-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C23H23F3N6O/c24-23(25,26)18-7-4-8-19(13-18)30-11-9-29(10-12-30)16-32-22(33)21-14-20(28-31(21)15-27-32)17-5-2-1-3-6-17/h1-8,13,15,21H,9-12,14,16H2

InChI Key

JMDHRAXJPCIDAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C3CC(=NN3C=N2)C4=CC=CC=C4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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